

# Spectroscopic and Spectrometric Characterization of Trichorabdal A

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## Compound of Interest

Compound Name: *Trichorabdal A*

Cat. No.: *B018132*

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## A Comprehensive Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic and spectrometric data for **Trichorabdal A**, a complex diterpenoid belonging to the ent-kaurane class. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this natural product. This document summarizes the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, outlines the experimental protocols for their acquisition, and presents a conceptual workflow for the evaluation of related compounds.

## High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of **Trichorabdal A**. The typical method involves electrospray ionization (ESI), which is a soft ionization technique suitable for analyzing delicate organic molecules.

Table 1: HRMS Data for **Trichorabdal A**

Parameter	Value
Molecular Formula	C <sub>20</sub> H <sub>26</sub> O <sub>5</sub>
Calculated Mass [M+Na] <sup>+</sup>	369.1678
Measured Mass [M+Na] <sup>+</sup>	369.1672

Note: The measured mass may vary slightly between different instruments and experimental conditions.

## Experimental Protocol: HRMS Analysis

High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the sodium adduct  $[M+Na]^+$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Trichorabdal A** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, which are crucial for confirming the identity and purity of the compound.

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Trichorabdal A** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	2.08	m	
2 $\alpha$	1.85	m	
2 $\beta$	1.50	m	
3 $\alpha$	1.75	m	
3 $\beta$	1.60	m	
5	2.85	s	
6	4.40	d	5.0
7	4.05	d	5.0
9	2.55	m	
11 $\alpha$	2.70	d	18.0
11 $\beta$	2.60	d	18.0
12 $\alpha$	2.00	m	
12 $\beta$	1.70	m	
13	1.90	m	
14 $\alpha$	1.45	m	
14 $\beta$	1.25	m	
15	9.75	s	
17a	5.20	s	
17b	5.10	s	
18	1.20	s	
19	1.10	s	
20	1.05	s	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Trichorabdal A** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	38.5
2	18.5
3	41.5
4	33.5
5	55.0
6	78.0
7	70.0
8	60.0
9	45.0
10	48.0
11	35.0
12	30.0
13	36.0
14	22.0
15	205.0
16	150.0
17	115.0
18	28.0
19	22.5
20	15.0

## Experimental Protocol: NMR Spectroscopy

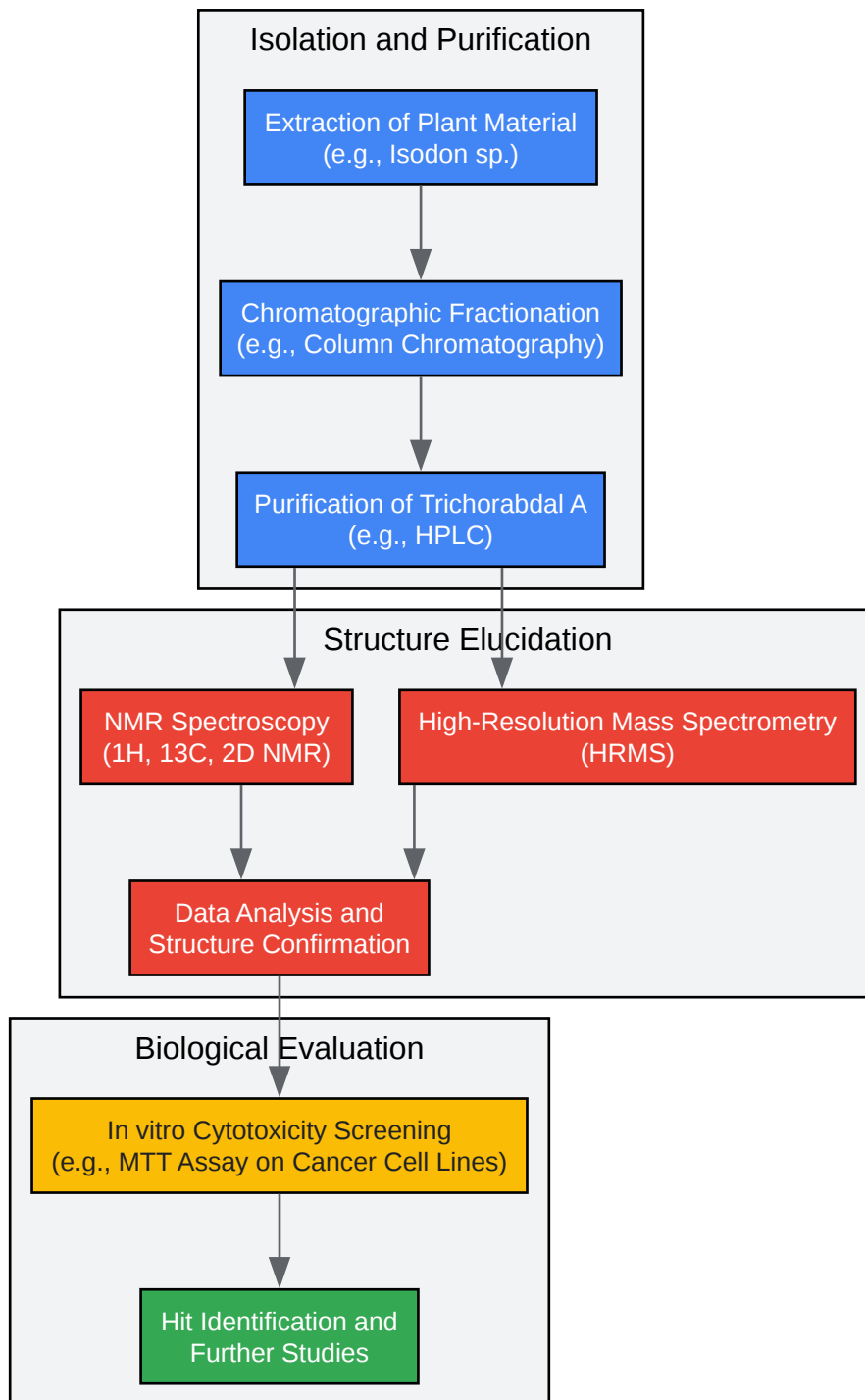
NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are referenced to the

residual solvent signal ( $\delta$ H 7.26 ppm for  $^1\text{H}$  and  $\delta$ C 77.16 ppm for  $^{13}\text{C}$ ). Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR spectra, such as COSY, HSQC, and HMBC, to enable complete assignment of all proton and carbon signals.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Trichorabdal A**, followed by an initial biological screening.

## Workflow for Natural Product Analysis and Screening

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Caption: A generalized workflow for the discovery and initial biological evaluation of natural products.

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